L-Valine-d8

Vue d'ensemble

Description

L-Valine-d8 est une forme deutérée de la L-Valine, un acide aminé essentiel qui joue un rôle crucial dans la synthèse des protéines et divers processus métaboliques. Les atomes de deutérium remplacent les atomes d'hydrogène dans la molécule, ce qui la rend utile dans diverses applications de recherche scientifique, en particulier dans le domaine de la métabolomique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La L-Valine-d8 peut être synthétisée par deutération de la L-Valine. Le processus implique l'échange d'atomes d'hydrogène avec des atomes de deutérium en utilisant des réactifs deutérés. Une méthode courante est la réaction d'échange catalytique, où la L-Valine est traitée avec du gaz deutérium en présence d'un catalyseur tel que le palladium sur carbone. Les conditions de réaction incluent généralement des températures et des pressions élevées pour faciliter le processus d'échange .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des procédés de deutération à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de séparation avancées pour isoler le produit deutéré. L'utilisation de gaz deutérium de haute pureté et de catalyseurs efficaces garantit la production constante de this compound avec une pureté isotopique élevée .

Analyse Des Réactions Chimiques

Types de réactions

La L-Valine-d8 subit diverses réactions chimiques similaires à celles de son homologue non deutéré. Celles-ci comprennent :

Oxydation : La this compound peut être oxydée pour former les acides cétoniques correspondants.

Réduction : Les réactions de réduction peuvent convertir les acides cétoniques en this compound.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation d'acides cétoniques.

Réduction : Régénération de this compound à partir d'acides cétoniques.

Substitution : Formation de dérivés N-acylés ou N-alkylés.

Applications de recherche scientifique

La this compound est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques. Certaines de ses applications comprennent :

Métabolomique : Utilisée comme étalon interne en spectrométrie de masse pour quantifier les métabolites.

Études de la structure des protéines : Aide à l'étude du repliement et de la dynamique des protéines par spectroscopie de résonance magnétique nucléaire.

Métabolisme des médicaments : Utilisée pour suivre les voies métaboliques et comprendre les interactions médicamenteuses.

Marquage isotopique : Employée dans des expériences de marquage pour étudier les processus biochimiques.

Mécanisme d'action

Le mécanisme d'action de la this compound est similaire à celui de la L-Valine. Elle participe à la synthèse des protéines et à diverses voies métaboliques. Les atomes de deutérium dans la this compound offrent un avantage unique pour le suivi et l'étude de ces voies en raison de leur masse et de leurs propriétés de résonance magnétique nucléaire distinctes. Cela permet aux chercheurs d'obtenir des informations sur les cibles moléculaires et les voies impliquées dans divers processus biologiques .

Applications De Recherche Scientifique

Metabolomics

L-Valine-d8 is extensively used in metabolomic studies to measure protein synthesis and degradation rates. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can utilize this compound as an internal standard for accurate quantification of L-Valine levels in biological samples .

Biomolecular NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is another significant application area for this compound. The compound aids in studying the structure, dynamics, and interactions of proteins and other biomolecules. The deuterium labeling enhances signal resolution and reduces background noise, making it easier to analyze complex biological systems .

Proteomics

In proteomics, this compound serves as a labeling reagent in quantitative proteomic analyses. It helps differentiate between proteins synthesized under different conditions by providing a clear mass shift in mass spectrometry analyses. This application is crucial for understanding protein expression changes in response to various stimuli .

Protein Synthesis Measurement

A study conducted by researchers utilized this compound to measure protein synthesis rates in muscle tissues. The incorporation of this compound into newly synthesized proteins allowed for precise calculations of fractional synthesis rates using mass spectrometry techniques .

Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, scientists employed this compound to trace the metabolism of branched-chain amino acids in human subjects during exercise. The results indicated significant insights into how these amino acids are utilized during physical stress, highlighting their importance in energy metabolism .

Mécanisme D'action

The mechanism of action of L-Valine-d8 is similar to that of L-Valine. It participates in protein synthesis and various metabolic pathways. The deuterium atoms in this compound provide a unique advantage in tracing and studying these pathways due to their distinct mass and nuclear magnetic resonance properties. This allows researchers to gain insights into the molecular targets and pathways involved in various biological processes .

Comparaison Avec Des Composés Similaires

La L-Valine-d8 est comparée à d'autres acides aminés deutérés tels que la L-Leucine-d10 et la L-Isoleucine-d10. Bien que tous ces composés soient utilisés dans le marquage isotopique et les études métaboliques, la this compound est unique en raison de son rôle spécifique dans la synthèse des protéines et de ses voies métaboliques distinctes. Le marquage au deutérium offre une stabilité accrue et permet un suivi précis dans les études métaboliques .

Composés similaires

- L-Leucine-d10

- L-Isoleucine-d10

- L-Phénylalanine-d8

- L-Alanine-d4

Activité Biologique

L-Valine-d8, a deuterated form of the essential amino acid L-valine, is increasingly recognized for its unique biological activities and applications in various fields, including microbiology, pharmacology, and nutrition. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and implications for health and industry.

This compound has the molecular formula CHNO and is characterized by the incorporation of eight deuterium atoms, enhancing its stability and enabling its use as a tracer in metabolic studies. The compound's structure is similar to that of L-valine but with isotopic labeling that allows for precise tracking in biological systems .

Incorporation into Fatty Acid Synthesis

Research has demonstrated that this compound plays a significant role in fatty acid metabolism. In Bacillus subtilis cultures supplemented with this compound, significant enrichment of deuterated fatty acids was observed. Specifically, the incorporation of carbon from this compound into fatty acid molecules was confirmed through mass spectrometry, revealing that it participates actively in cellular lipid biosynthesis .

Table 1: Fatty Acid Enrichment in Bacillus subtilis Cultures

| Time (hours) | (M+1) Enrichment (%) | (M+2) Enrichment (%) |

|---|---|---|

| 3 | 2.68 | 0.91 |

| 5 | Variable | Variable |

This data indicates that this compound contributes to the production of lower molecular weight fatty acids, which are crucial for various cellular functions .

Effects on Gut Microbiota and Inflammation

A study examining the effects of valine on lean mice revealed that valine treatment alters gut microbiota composition and enhances adipogenesis. The administration of valine led to increased hepatic lipid metabolism and inflammation markers, indicating a complex interaction between amino acid metabolism and gut health .

Table 2: Changes in Gut Microbiota Composition Post Valine Treatment

| Microbial Group | Change Observed |

|---|---|

| Bacteroidetes | Decreased |

| Proteobacteria | Increased |

| Helicobacter | Increased |

These findings suggest that this compound may influence metabolic pathways related to obesity and inflammation through its effects on gut microbiota .

Applications in Industry

This compound has significant implications in various industries:

- Pharmaceuticals : Due to its role in metabolic pathways, it can be utilized as a tracer in drug development studies.

- Animal Nutrition : As an essential amino acid, it is crucial for animal feed formulations. Studies show that supplementation with L-valine improves lactation functions in breeding animals and supports muscle protein synthesis .

- Biochemical Research : Its isotopic labeling makes it an excellent tool for studying amino acid metabolism and protein synthesis.

Case Studies

- Microbial Engineering : Research involving Corynebacterium glutamicum demonstrated enhanced production rates of L-valine through metabolic engineering techniques. The engineered strains showed improved glucose uptake and higher titers of L-valine, emphasizing the potential for optimizing amino acid production through microbial fermentation processes .

- Inflammation Studies : A recent study highlighted how valine supplementation can exacerbate inflammation in lean mice by altering signaling pathways related to lipid metabolism. This underscores the need for careful consideration of amino acid supplementation in dietary interventions aimed at managing obesity and metabolic disorders .

Propriétés

IUPAC Name |

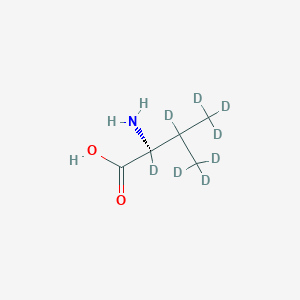

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was L-Valine-d8 used to study fatty acid synthesis in the provided research?

A1: Researchers used this compound to trace the incorporation of valine into specific fatty acids during the transition of Bacillus subtilis from vegetative growth to early sporulation . By supplementing cultures with this compound and analyzing the fatty acid profiles using mass spectrometry, they demonstrated that the deuterium label was incorporated into 12-methyltridecanoic acid and 14-methylpentadecanoic acid. This finding suggests a metabolic pathway where valine, potentially derived from cellular protein, contributes to the carbon backbone of these branched-chain fatty acids .

Q2: The first paper describes the synthesis of deuterated JD5037, a cannabinoid receptor antagonist. Does this research relate to the study using this compound in any way?

A2: While both papers utilize deuterated compounds, they explore separate research areas. The first paper focuses on synthesizing deuterated JD5037 for analytical purposes in drug development . The second paper investigates fatty acid metabolism in bacteria using this compound as a metabolic tracer . There is no direct connection between the two studies beyond the shared use of deuterium labeling in different biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.